molecular formula C20H21N3O4S B2935245 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 895449-52-2

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2935245
CAS No.: 895449-52-2
M. Wt: 399.47
InChI Key: VHDVSEQXCGTLNA-UHFFFAOYSA-N
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Description

N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethylphenyl group and at position 2 with a propanamide moiety. The propanamide chain is further modified at the 3-position with a tosyl (p-toluenesulfonyl) group. This structural configuration combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13-5-8-16(9-6-13)28(25,26)11-10-18(24)21-20-23-22-19(27-20)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDVSEQXCGTLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compounds (7c–7f)

  • Core Structure : 1,3,4-Oxadiazole with a sulfanyl (-S-) linker to a propanamide group.
  • Substituents :
    • Position 5: Variably substituted phenyl groups (e.g., 2,4-dimethylphenyl in 7e, 2,5-dimethylphenyl in 7f).
    • Position 2: Thiazolylmethyl group via sulfanyl linkage.
  • Key Functional Groups: Amino-thiazole and sulfanyl-propanamide.

Contrast with Target Compound :

  • The target compound replaces the sulfanyl-thiazolylmethyl group with a tosyl-propanamide directly attached to the oxadiazole ring.

Compounds (7e–7g)

  • Core Structure : 1,3,4-Oxadiazole with a sulfanyl linker to a propanamide group.
  • Substituents :
    • Position 5: Piperidinyl group functionalized with a 4-chlorophenylsulfonyl moiety.
    • Position 2: Variably substituted dimethylphenyl groups (e.g., 2,5-dimethylphenyl in 7e).
  • Key Functional Groups : Sulfonyl-piperidinyl and chlorophenyl.

Contrast with Target Compound :

  • The target compound lacks the piperidinyl-chlorophenylsulfonyl substituent, instead featuring a simpler tosyl group on the propanamide chain.

Physical and Chemical Properties

Table 1: Comparative Data for Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₂₁N₃O₄S₂ (hypoth.) ~443 (hypoth.) N/A Tosyl-propanamide, 2,5-dimethylphenyl
: 7f C₁₇H₁₉N₅O₂S₂ 389 178 Thiazolylmethyl, sulfanyl linkage
: 7e C₂₄H₂₇ClN₄O₄S₂ 535 89–91 Sulfonyl-piperidinyl, chlorophenyl

Key Observations:

Molecular Weight :

  • compounds exhibit higher molecular weights (~535 g/mol) due to the bulky sulfonyl-piperidinyl group, whereas analogs are lighter (~375–389 g/mol). The target compound is hypothesized to fall between these ranges.

Melting Points: compounds show higher melting points (134–178°C) due to hydrogen bonding from the amino-thiazole group. compounds have lower melting points (78–91°C), attributed to steric hindrance from the piperidinyl group disrupting crystallinity.

Solubility :

  • The tosyl group in the target compound may enhance lipophilicity compared to the sulfanyl-linked analogs in .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy :

  • : Peaks at 3250–3350 cm⁻¹ (N-H stretching) and 1650–1680 cm⁻¹ (C=O amide).
  • : Peaks at 1150–1180 cm⁻¹ (S=O sulfonyl stretching) and 1540–1560 cm⁻¹ (C-N amide).

Implications for Target Compound :

  • Expected IR peaks: ~1650 cm⁻¹ (amide C=O) and ~1350–1450 cm⁻¹ (S=O sulfonyl).

Nuclear Magnetic Resonance (NMR) :

  • : 1H-NMR signals for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm).
  • : 13C-NMR signals for sulfonyl carbons (δ 125–130 ppm) and piperidinyl carbons (δ 45–55 ppm).

Hypothesized NMR for Target Compound :

  • Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and sulfonyl carbons (δ 125–130 ppm).

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